2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone
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Overview
Description
2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of ethanone, characterized by the presence of chloro, difluoro, and hydroxy substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone typically involves the chlorination of 1-(4,5-difluoro-2-hydroxyphenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine
Major Products Formed
Oxidation: Formation of 2-chloro-1-(4,5-difluoro-2-oxophenyl)ethanone.
Reduction: Formation of 2-chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-amino-1-(4,5-difluoro-2-hydroxyphenyl)ethanone or 2-thio-1-(4,5-difluoro-2-hydroxyphenyl)ethanone
Scientific Research Applications
2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone
- 2-Chloro-1-(4,5-dichloro-2-hydroxyphenyl)ethanone
- 2-Chloro-1-(4,5-dimethyl-2-hydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and biological properties. The difluoro groups enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2,12H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPILJHXWSMNER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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